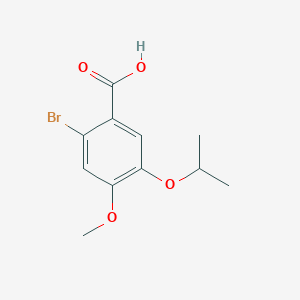
Benzoic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- is a derivative of benzoic acid It is characterized by the presence of bromine, methoxy, and isopropoxy groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- typically involves multiple steps One common method starts with the bromination of a methoxy-substituted benzoic acid derivativeThe reaction conditions often involve the use of solvents like ethanol and reagents such as sodium hydroxide and hydrochloric acid .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar multi-step process. The key steps include bromination, methoxylation, and isopropoxylation. The process is optimized for high yield and purity, often involving large-scale reactors and precise control of reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide and ethanol are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce complex organic molecules .
Applications De Recherche Scientifique
Benzoic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of therapeutic agents.
Material Science: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which benzoic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- exerts its effects involves interactions with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity, influencing the compound’s ability to participate in various chemical reactions. The isopropoxy group further modifies its chemical behavior, making it suitable for specific applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-methoxybenzoic acid: Lacks the isopropoxy group, making it less versatile in certain reactions.
2-Bromo-4-methoxybenzoic acid: Similar structure but without the isopropoxy group, leading to different reactivity and applications.
Uniqueness
Benzoic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- is unique due to the combination of bromine, methoxy, and isopropoxy groups. This combination enhances its reactivity and makes it suitable for a wider range of applications compared to its simpler analogs .
Propriétés
Numéro CAS |
655234-74-5 |
|---|---|
Formule moléculaire |
C11H13BrO4 |
Poids moléculaire |
289.12 g/mol |
Nom IUPAC |
2-bromo-4-methoxy-5-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C11H13BrO4/c1-6(2)16-10-4-7(11(13)14)8(12)5-9(10)15-3/h4-6H,1-3H3,(H,13,14) |
Clé InChI |
LNLLEFUAWCDPSB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C(=C1)C(=O)O)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


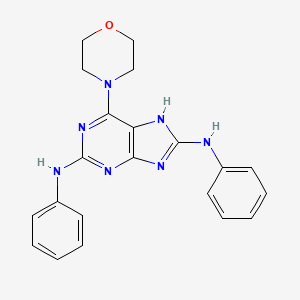
![7,7-dimethyl-N-[3-(4-methylphenyl)pentan-3-yl]-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide;hydrochloride](/img/structure/B12523150.png)
![Guanidine, [2-amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]-](/img/structure/B12523155.png)
![6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetraamine](/img/structure/B12523157.png)
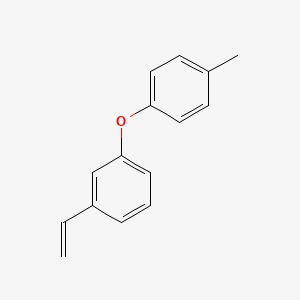
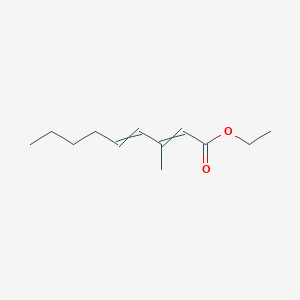

![S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine](/img/structure/B12523166.png)
![({6-Methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid](/img/structure/B12523171.png)
![1-Propanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-2,2-dimethyl-](/img/structure/B12523197.png)
![3-[2-(Bromomethyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine](/img/structure/B12523205.png)
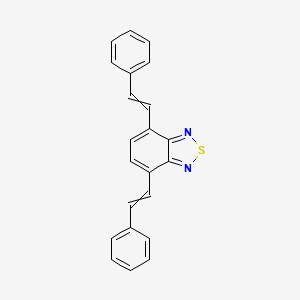
![2-Amino-2-(2-{4-[(11-fluoroundecyl)oxy]phenyl}ethyl)propane-1,3-diol](/img/structure/B12523216.png)

